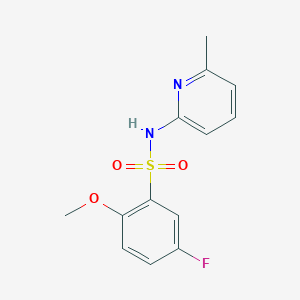
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether, also known as DHQ-33, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DHQ-33 belongs to a class of compounds known as sulfonyl quinolines, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用机制
The mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the inflammatory response. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether can inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may make it a promising candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether for lab experiments is its ability to selectively inhibit the activity of certain enzymes that are involved in the inflammatory response. This makes 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether. One area of interest is the development of more efficient synthesis methods for 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether, which would make it more accessible for research purposes. Another area of interest is the investigation of the potential of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether and its effects on various biological processes.
合成方法
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether can be synthesized using a multistep process that involves the reaction of 2-methylphenol with 4-chlorobenzaldehyde to form an intermediate compound. This intermediate is then treated with sodium sulfite and ammonia to produce the final product, 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether. The synthesis of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.
科学研究应用
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether exhibits a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
产品名称 |
4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methylphenyl ethyl ether |
|---|---|
分子式 |
C18H21NO3S |
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C18H21NO3S/c1-3-22-18-11-10-16(13-14(18)2)23(20,21)19-12-6-8-15-7-4-5-9-17(15)19/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3 |
InChI 键 |
DJTWSEGLVFVGJA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)

